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Introduction
The Chaperonin Containing TCP-1 Subunit 1 (CCT1), also known as TCP-1 alpha, is a critical

component of the eukaryotic cytosolic chaperonin complex TRiC (TCP-1 Ring Complex). This

complex plays an essential role in cellular proteostasis by mediating the folding of a significant

portion of the proteome, including vital cytoskeletal proteins like actin and tubulin.

Dysregulation of CCT1 expression has been implicated in various pathological conditions,

including cancer and neurodegenerative diseases, making it a protein of significant interest for

therapeutic intervention. This guide provides a comprehensive overview of the current

understanding of CCT1 gene expression, its intricate regulatory mechanisms in human cells,

and detailed experimental protocols for its study.

CCT1 Gene Expression in Human Tissues and
Cancer
CCT1 is ubiquitously expressed across various human tissues, reflecting its fundamental role in

cellular maintenance. However, the expression levels vary between tissues and are

significantly altered in disease states, particularly in cancer where elevated expression is often

observed.
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Quantitative mRNA Expression Data
The Genotype-Tissue Expression (GTEx) project provides a valuable resource for

understanding the baseline mRNA expression of CCT1 across a wide range of normal human

tissues. The data is typically represented as Transcripts Per Million (TPM).
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Tissue Median TPM

Testis 350.4

Spleen 280.1

Esophagus - Mucosa 250.7

Lung 230.9

Colon - Transverse 225.3

Whole Blood 210.8

Small Intestine - Terminal Ileum 205.6

Adrenal Gland 198.2

Stomach 195.4

Pituitary 180.1

Prostate 175.9

Thyroid 170.3

Ovary 165.7

Uterus 160.2

Breast - Mammary Tissue 155.4

Pancreas 150.1

Skin - Sun Exposed (Lower leg) 145.8

Nerve - Tibial 140.2

Adipose - Subcutaneous 135.7

Muscle - Skeletal 130.3

Heart - Left Ventricle 125.9

Brain - Cortex 120.5

Liver 115.1
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Data is an illustrative representation derived

from the GTEx portal and may vary. TPM values

are rounded for clarity.

Quantitative Protein Expression Data
The PaxDb (Protein Abundance Database) provides insights into the abundance of CCT1
protein across different human cell lines and tissues, typically measured in parts per million

(ppm).

Cell Line/Tissue Abundance (ppm) Rank (within dataset)

Lymph node 339 Top 10%

CD8+ T-cell (Cell line) 320 Top 10%

Ovary 298 Top 10%

Lung 285 Top 10%

Colon 270 Top 10%

Liver 255 Top 10%

Brain 240 Top 10%

Kidney 230 Top 10%

Data is an illustrative

representation derived from

PaxDb and may vary.[1][2][3]

[4]

CCT1 Upregulation in Cancer
A consistent finding in the literature is the upregulation of CCT subunits, including CCT1, in

various cancers. This is thought to be linked to the increased demand for protein folding in

rapidly proliferating cancer cells. For instance, in hepatocellular carcinoma (HCC), CCT1
mRNA expression is significantly elevated compared to normal liver tissue.
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Cancer Type
Fold Change (Tumor vs.
Normal)

Reference

Hepatocellular Carcinoma ~1.8 - 2.0 [5]

Regulation of CCT1 Gene Expression
The expression of the CCT1 gene is tightly controlled at multiple levels, including

transcriptional, post-transcriptional, and through complex signaling pathways.

Transcriptional Regulation
The promoter region of the CCT1 gene contains binding sites for several transcription factors

that are key regulators of cell cycle and stress responses.

Key Transcription Factors:

E2F Transcription Factor 1 (E2F1): A crucial regulator of the cell cycle, particularly the G1/S

transition.[6] Its binding to the CCT1 promoter suggests a role for CCT1 in cell proliferation.

Tumor Protein p53: A well-known tumor suppressor that responds to cellular stress, including

DNA damage.[5][7][8] Its potential to regulate CCT1 suggests a link between the CCT

complex and cellular stress responses.

Serum Response Factor (SRF): A transcription factor involved in cellular responses to

growth factors and changes in the actin cytoskeleton.[9][10][11]

Other Potential Transcription Factors: GeneCards analysis of the TCP1 promoter also

indicates potential binding sites for AML1a, Egr-2, IRF-1, Lmo2, Pax-4a, SRY, USF-1, and

USF-2.[7]

Signaling Pathways Regulating CCT1
Several major signaling pathways converge to regulate the expression and activity of the CCT

complex, and by extension, CCT1.

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and

survival. The PI3K/Akt pathway can influence the activity of transcription factors like E2F1,
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thereby potentially modulating CCT1 expression.[12][13][14]

mTORC1 Pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a key

sensor of nutrient availability and growth factor signaling.[5][7][8] It plays a role in regulating

protein synthesis and cell growth. The mTORC1 pathway can interact with and influence the

activity of p53, creating a complex regulatory loop that may impact CCT1 expression.[5][7][8]
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Caption: Signaling pathways regulating CCT1 gene expression.
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Post-Transcriptional Regulation
Post-transcriptional regulation adds another layer of complexity to the control of CCT1
expression. This is mediated by non-coding RNAs such as microRNAs (miRNAs) and long non-

coding RNAs (lncRNAs).

microRNAs (miRNAs): These are small non-coding RNAs that can bind to the 3' untranslated

region (3' UTR) of target mRNAs, leading to their degradation or translational repression.

While a comprehensive list of validated miRNAs targeting CCT1 is still emerging,

bioinformatic predictions suggest potential regulation by miRNAs such as hsa-mir-26b-5p

and hsa-let-7g-5p. Experimental validation is required to confirm these interactions.[11][15]

[16]

Long Non-coding RNAs (lncRNAs): These are longer non-coding RNA molecules that can

regulate gene expression through various mechanisms, including acting as sponges for

miRNAs, scaffolding proteins, or guiding chromatin-modifying complexes.[17][18][19][20] The

lncRNA MALAT1 has been implicated in the regulation of genes involved in cell proliferation

and migration, and its potential interaction with CCT1 warrants further investigation.[17][18]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study CCT1 gene

expression and regulation.

Quantification of CCT1 mRNA by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method

to measure CCT1 mRNA levels.

RNA Isolation Reverse Transcription qPCR Data Analysis

Human Cells or Tissues Total RNA
Lysis & Purification
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Reverse Transcriptase
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Caption: Workflow for CCT1 mRNA quantification by RT-qPCR.

1. RNA Isolation:

Isolate total RNA from human cells or tissues using a commercially available kit (e.g.,

RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

agarose gel electrophoresis.

2. Reverse Transcription:

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g.,

SuperScript IV VILO Master Mix, Invitrogen) with random hexamers or oligo(dT) primers.

Incubate according to the manufacturer's protocol (e.g., 10 min at 25°C, 50 min at 50°C, and

5 min at 85°C).

3. qPCR:

Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp

SYBR Green Master Mix, Applied Biosystems).

Validated Human CCT1 (TCP1) Primers:

Forward: 5'- TTTGTGGAGGCTGGTGCTATGG -3'[21]

Reverse: 5'- CTTCTGCCTGTCCCAACATTGC -3'[21]

Reaction Setup (per 20 µL reaction):

10 µL 2x SYBR Green Master Mix

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

2 µL cDNA (diluted 1:10)
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6 µL Nuclease-free water

Thermal Cycling Conditions:

Initial Denaturation: 95°C for 10 min

40 Cycles:

Denaturation: 95°C for 15 sec

Annealing/Extension: 60°C for 1 min

Melt Curve Analysis

4. Data Analysis:

Use the comparative Ct (ΔΔCt) method to determine the relative expression of CCT1,

normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Quantification of CCT1 Protein by Western Blot
Western blotting allows for the detection and semi-quantitative analysis of CCT1 protein levels.

1. Protein Extraction:

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

Separate proteins on a 10% SDS-polyacrylamide gel.

Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with a primary antibody against CCT1 (e.g., rabbit anti-CCT1, 1:1000 dilution)

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000

dilution) for 1 hour at room temperature.

Wash the membrane three times with TBST.

4. Detection:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot

using a chemiluminescence imager.

Normalize CCT1 band intensity to a loading control (e.g., GAPDH, β-actin).

Analysis of CCT1 Promoter Activity by Luciferase
Reporter Assay
This assay measures the transcriptional activity of the CCT1 promoter in response to various

stimuli or transcription factors.

1. Plasmid Construction:

Clone the human CCT1 promoter region upstream of a luciferase reporter gene in a suitable

vector (e.g., pGL3-Basic).

2. Cell Transfection:

Co-transfect the CCT1 promoter-luciferase construct and a control plasmid expressing

Renilla luciferase (for normalization) into human cells using a suitable transfection reagent.

3. Treatment and Lysis:
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24 hours post-transfection, treat the cells with the desired stimuli (e.g., growth factors,

inhibitors).

After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

4. Luciferase Assay:

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system

and a luminometer.

5. Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for

transfection efficiency.

Identification of Transcription Factor Binding to the
CCT1 Promoter by ChIP-qPCR
Chromatin immunoprecipitation (ChIP) followed by qPCR can be used to confirm the binding of

a specific transcription factor to the CCT1 promoter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crosslink proteins to DNA in cells

Lyse cells and shear chromatin

Immunoprecipitate with antibody against transcription factor

Reverse crosslinks and purify DNA

qPCR with primers for CCT1 promoter

Analyze enrichment

Click to download full resolution via product page

Caption: Workflow for ChIP-qPCR to detect transcription factor binding.

1. Cross-linking and Chromatin Preparation:

Cross-link protein-DNA complexes in live cells with 1% formaldehyde.

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

2. Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b1192471?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the chromatin with an antibody specific to the transcription factor of interest (e.g.,

anti-E2F1) or a negative control IgG overnight at 4°C.

Precipitate the antibody-protein-DNA complexes with protein A/G beads.

3. Washing and Elution:

Wash the beads to remove non-specific binding.

Elute the chromatin complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

Reverse the cross-links by heating at 65°C.

Purify the DNA using a spin column.

5. qPCR Analysis:

Perform qPCR on the purified DNA using primers designed to amplify a region of the CCT1
promoter containing the putative transcription factor binding site.

Analyze the data as a percentage of input DNA to determine the enrichment of the

transcription factor at the CCT1 promoter.

Conclusion
The CCT1 gene, a vital component of the TRiC chaperonin complex, is subject to a multi-

layered regulatory network that ensures its appropriate expression in response to cellular

needs. Its ubiquitous expression underscores its fundamental role in maintaining proteostasis,

while its upregulation in cancer highlights its potential as a therapeutic target. The intricate

interplay of transcription factors, signaling pathways, and post-transcriptional regulators in

controlling CCT1 expression presents a complex but fascinating area of study. The

experimental protocols detailed in this guide provide a robust framework for researchers to

further unravel the complexities of CCT1 biology and its implications in human health and

disease. Future research focusing on the precise mechanisms of CCT1 regulation will be

crucial for the development of novel therapeutic strategies targeting this essential cellular

machine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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